molecular formula C13H14ClNO2 B14176169 (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one CAS No. 920801-88-3

(6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one

Cat. No.: B14176169
CAS No.: 920801-88-3
M. Wt: 251.71 g/mol
InChI Key: QBUBPARFPOACOJ-LBPRGKRZSA-N
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Description

(6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the reaction of a chlorophenyl derivative with a morpholine ring. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology

In biological research, it may be used to study the interactions of morpholine derivatives with biological targets, such as enzymes or receptors.

Medicine

The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases like cancer or neurological disorders.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
  • (6R)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
  • (6R)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one

Uniqueness

The presence of the chlorine atom in (6R)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one may confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

CAS No.

920801-88-3

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

(6R)-6-(4-chlorophenyl)-4-prop-2-enylmorpholin-3-one

InChI

InChI=1S/C13H14ClNO2/c1-2-7-15-8-12(17-9-13(15)16)10-3-5-11(14)6-4-10/h2-6,12H,1,7-9H2/t12-/m0/s1

InChI Key

QBUBPARFPOACOJ-LBPRGKRZSA-N

Isomeric SMILES

C=CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCN1CC(OCC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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